molecular formula C24H21N9O5 B11555030 N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11555030
M. Wt: 515.5 g/mol
InChI Key: GMBKSGWSEZSYGE-FJEPWZHXSA-N
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Description

N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted anilines and hydrazones. These intermediates are then subjected to cyclization reactions under controlled conditions to form the triazine core. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce nitroso compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Lacks the hydrazinyl group, leading to different chemical properties.

    N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine: Similar structure but with variations in functional groups.

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine lies in its combination of multiple functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N9O5

Molecular Weight

515.5 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21N9O5/c1-15(16-3-9-19(10-4-16)32(34)35)30-31-24-28-22(25-17-5-11-20(12-6-17)33(36)37)27-23(29-24)26-18-7-13-21(38-2)14-8-18/h3-14H,1-2H3,(H3,25,26,27,28,29,31)/b30-15+

InChI Key

GMBKSGWSEZSYGE-FJEPWZHXSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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